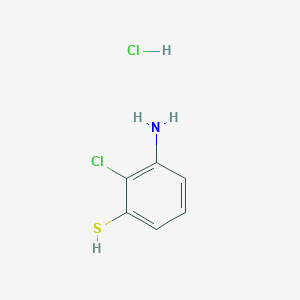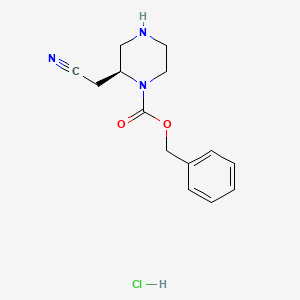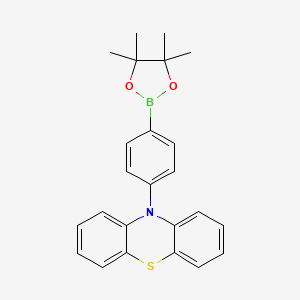
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine group in “(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine”, with hydrochloric acid . The “(S)” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer or “handedness” of the molecule.
Molecular Structure Analysis
The molecular structure analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine hydrochloride, it would likely be a solid at room temperature and soluble in water . The presence of the bromine might increase its density and boiling point compared to the parent compound.Aplicaciones Científicas De Investigación
Environmental Impact of Brominated Compounds
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Studies have highlighted the environmental presence and toxicological impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of combustion processes involving brominated flame retardants. These compounds share toxicological profiles similar to their chlorinated analogs, indicating significant environmental and health risks (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).
Advanced Materials and Chemistry
- Amine-functionalized Surfaces: Research into the fabrication of surfaces with reactive chemical groups, such as amines, for biomolecule immobilization and cell colonization showcases the relevance of compounds with amine functionalities in creating bio-interactive materials. These advancements underscore the potential for (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in similar applications, given its amine group (Siow, Britcher, Kumar, & Griesser, 2006).
Environmental Pollution and Remediation
- Degradation of Nitrogen-containing Compounds: The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes demonstrates the environmental challenges and remediation strategies associated with these substances. Such research could inform the handling and potential environmental impact of this compound (Bhat & Gogate, 2021).
Safety and Hazards
As with many organic compounds, this compound should be handled with care. The material safety data sheet (MSDS) for the specific compound should be consulted for detailed safety information. In general, amines can be irritants and have the potential to be toxic or harmful if ingested, inhaled, or come into contact with skin .
Propiedades
IUPAC Name |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)


(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)


